molecular formula C9H9FO3 B3047822 4-(2-Fluoroethoxy)benzoic acid CAS No. 145304-35-4

4-(2-Fluoroethoxy)benzoic acid

Cat. No. B3047822
M. Wt: 184.16
InChI Key: XBOPWMBIOUQWMI-UHFFFAOYSA-N
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Patent
US07700602B2

Procedure details

To a solution of methyl 4-(2-fluoroethoxy)benzoate (7.7 g, 38.85 mmol) in dioxane (100 mL) was added LiOH (2M, 39 mL). The reaction mixture was stirred at room temperature for 18 hours, and then concentrated in vacuo. The residue was dissolved in H2O (30 ml) and extracted with ether. Under cooling the aqueous was acidified with HCl (6N) and extracted with CHCl3. The organic extracts were dried over MgSO4. Evaporation and recrystallization from ethyl acetate and methylene chloride gave the title compound as a white solid (5 g, 71% yield); 1H NMR (400 MHz, DMSO-d6) δ 4.28 (m, 1H), 4.35 (m, 1H,) 4.68 (m, 1H), 4.80 (m, 1H), 7.04 (d, 2H), 7.89 (d, 2H); MS m/e (M−H)− 183.1; mp 203° C.
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[CH:7][CH:6]=1.[Li+].[OH-]>O1CCOCC1>[F:1][CH2:2][CH2:3][O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
FCCOC1=CC=C(C(=O)OC)C=C1
Name
Quantity
39 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in H2O (30 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
TEMPERATURE
Type
TEMPERATURE
Details
Under cooling the
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation and recrystallization from ethyl acetate and methylene chloride

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.